molecular formula C9H7BrN2OS B3491597 (5-BROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE

(5-BROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE

Cat. No.: B3491597
M. Wt: 271.14 g/mol
InChI Key: PUGDJGPKOBKDIP-UHFFFAOYSA-N
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Description

(5-BROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE is a heterocyclic compound that features both a bromothiophene and a methylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 4-methyl-1H-pyrazole in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

(5-BROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-BROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by modulating the activity of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    (5-BROMO-2-THIENYL)(1H-PYRAZOL-1-YL)METHANONE: Similar structure but lacks the methyl group on the pyrazole ring.

    (5-CHLORO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE: Similar structure but with a chlorine atom instead of bromine.

    (5-BROMO-2-THIENYL)(4-METHYL-1H-IMIDAZOL-1-YL)METHANONE: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of (5-BROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-methylpyrazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-6-4-11-12(5-6)9(13)7-2-3-8(10)14-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGDJGPKOBKDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-BROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE
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(5-BROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE
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(5-BROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE

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